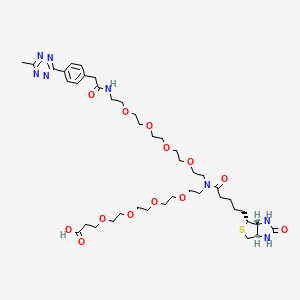

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

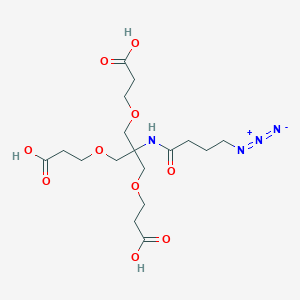

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid is a multifunctional compound that combines the properties of methyltetrazine, polyethylene glycol (PEG), and biotin. Methyltetrazine is known for its bioorthogonal reactivity, making it a valuable tool in chemical biology. PEG enhances the solubility and biocompatibility of the compound, while biotin is widely used for its strong binding affinity to streptavidin, facilitating various biochemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:

Methyltetrazine Activation: Methyltetrazine is activated using N-hydroxysuccinimide (NHS) ester chemistry to form Methyltetrazine-PEG4-NHS ester.

PEGylation: The activated methyltetrazine is then reacted with PEG4 to form Methyltetrazine-PEG4.

Biotinylation: Finally, the PEGylated methyltetrazine is conjugated with biotin-PEG4 to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for various applications in research and industry .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid undergoes several types of chemical reactions:

Bioorthogonal Reactions: The methyltetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene via inverse electron demand Diels-Alder reactions.

Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), trans-cyclooctene, norbornene, cyclopropene.

Conditions: Reactions are typically carried out in aqueous buffer solutions at pH 7-9.

Major Products

Dihydropyridazine Linkage: Formed from the reaction of methyltetrazine with strained alkenes.

Amide Bonds: Formed from the reaction of NHS ester with primary amines.

Applications De Recherche Scientifique

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid has a wide range of applications in scientific research:

Chemical Biology: Used for bioorthogonal labeling and imaging of biomolecules in live cells.

Bioconjugation: Facilitates the conjugation of proteins, peptides, and other biomolecules.

Drug Delivery: Enhances the delivery of therapeutic agents by improving solubility and stability.

Diagnostics: Used in the development of diagnostic assays and imaging agents.

Proteomics: Employed in activity-based protein profiling to study enzyme activities.

Mécanisme D'action

The mechanism of action of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid involves:

Bioorthogonal Ligation: The methyltetrazine moiety reacts with strained alkenes via inverse electron demand Diels-Alder reactions, forming stable covalent linkages.

Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, facilitating the detection and purification of biotinylated molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyltetrazine-PEG4-NHS Ester: Similar in structure but lacks the biotin moiety.

Methyltetrazine-PEG4-Maleimide: Contains a maleimide group instead of biotin, used for thiol-reactive conjugation.

Methyltetrazine-PEG5-NHS Ester: Similar to Methyltetrazine-PEG4-NHS Ester but with a longer PEG spacer.

Uniqueness

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid is unique due to its combination of methyltetrazine, PEG, and biotin, providing enhanced solubility, biocompatibility, and strong binding affinity for streptavidin. This makes it highly versatile for various biochemical and biomedical applications .

Propriétés

Formule moléculaire |

C42H66N8O13S |

|---|---|

Poids moléculaire |

923.1 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C42H66N8O13S/c1-32-46-48-41(49-47-32)34-8-6-33(7-9-34)30-37(51)43-11-15-57-19-23-61-27-29-63-25-21-59-17-13-50(12-16-58-20-24-62-28-26-60-22-18-56-14-10-39(53)54)38(52)5-3-2-4-36-40-35(31-64-36)44-42(55)45-40/h6-9,35-36,40H,2-5,10-31H2,1H3,(H,43,51)(H,53,54)(H2,44,45,55)/t35-,36-,40-/m1/s1 |

Clé InChI |

YAODBOOVMSJKDF-IIUMRMCMSA-N |

SMILES isomérique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)C(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4 |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)

![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)

![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)

![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)

![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)